![molecular formula C16H24N2O3 B12535781 N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide CAS No. 656261-07-3](/img/structure/B12535781.png)
N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, which is modified with a hydroxy group and a propylpentanoylamino side chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzamide core .
Scientific Research Applications
N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to bacterial signaling molecules, preventing them from activating genes involved in biofilm formation and virulence . This disruption of bacterial communication can reduce the ability of bacteria to form resistant biofilms and enhance the effectiveness of antimicrobial treatments.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide include:
N-hydroxy-4-toluenesulfonamide: Known for its antimicrobial properties.
2-hydroxy-N-(4-methylphenyl)benzamide: Used in various chemical syntheses.
Uniqueness
What sets this compound apart is its specific structure, which allows it to act as a potent quorum sensing inhibitor. This unique property makes it particularly valuable in the development of new antimicrobial therapies and in the study of bacterial communication pathways .
Properties
CAS No. |
656261-07-3 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide |
InChI |
InChI=1S/C16H24N2O3/c1-3-5-13(6-4-2)15(19)17-11-12-7-9-14(10-8-12)16(20)18-21/h7-10,13,21H,3-6,11H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
CLNIHVGHSKDZNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=CC=C(C=C1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
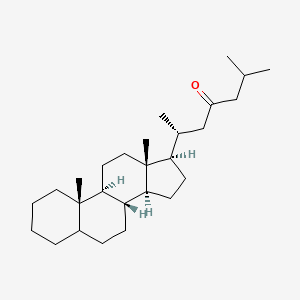
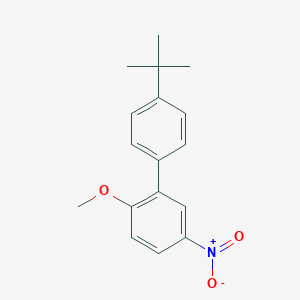

![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
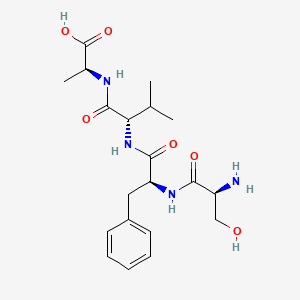
![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
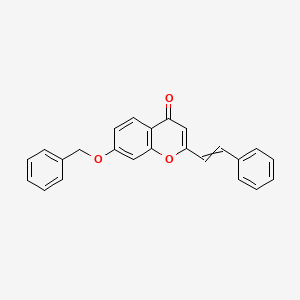
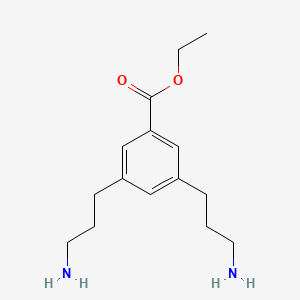
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
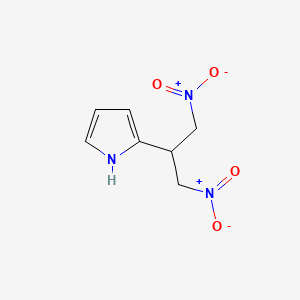
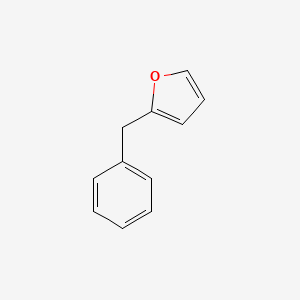
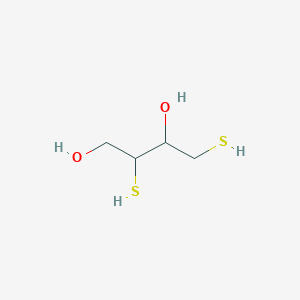
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
